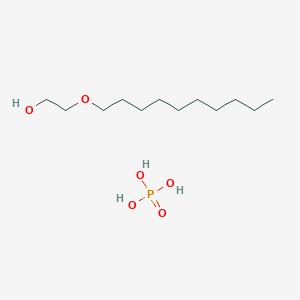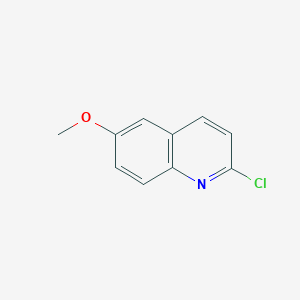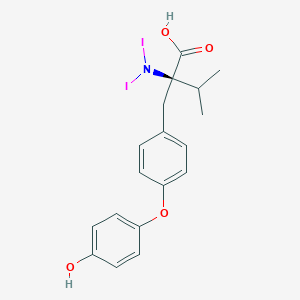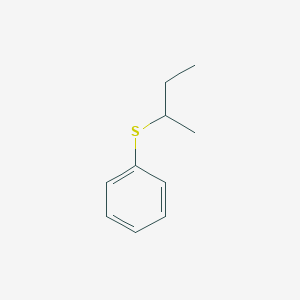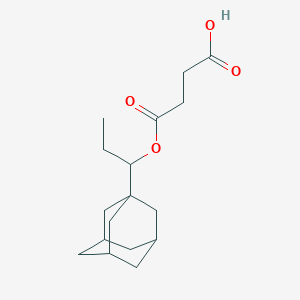
Succinic acid, mono(1-(1-adamantyl)propyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinic acid, mono(1-(1-adamantyl)propyl) ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This ester is a derivative of succinic acid, a dicarboxylic acid that is naturally found in the body and plays a crucial role in the citric acid cycle. The mono(1-(1-adamantyl)propyl) ester of succinic acid has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various therapeutic applications.
Wirkmechanismus
The exact mechanism of action of succinic acid, mono(1-(1-adamantyl)propyl) ester is not fully understood, but it is thought to act by modulating the immune response. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines such as interleukin-10. This suggests that it may have a dual effect on the immune system, suppressing the inflammatory response while also promoting tissue repair.
Biochemische Und Physiologische Effekte
In addition to its anti-inflammatory properties, succinic acid, mono(1-(1-adamantyl)propyl) ester has been shown to exhibit a range of other biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease. It has also been shown to have neuroprotective properties, which may make it a promising candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of succinic acid, mono(1-(1-adamantyl)propyl) ester is its relatively low toxicity. This makes it a suitable candidate for use in preclinical studies, where toxicity is a significant concern. However, one of the limitations of this ester is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research into succinic acid, mono(1-(1-adamantyl)propyl) ester. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, as it has been shown to exhibit anti-proliferative properties in vitro. Additionally, further research is needed to fully understand the mechanism of action of this ester and to identify any potential side effects or limitations in its use.
Synthesemethoden
The synthesis of succinic acid, mono(1-(1-adamantyl)propyl) ester involves the esterification of succinic acid with 1-(1-adamantyl)propanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or chromatography. The synthesis of this ester is relatively straightforward and can be carried out using commercially available reagents.
Wissenschaftliche Forschungsanwendungen
Succinic acid, mono(1-(1-adamantyl)propyl) ester has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its use as an anti-inflammatory agent. Studies have shown that this ester can inhibit the production of pro-inflammatory cytokines, which are molecules that play a crucial role in the inflammatory response. This makes it a promising candidate for the treatment of inflammatory disorders such as arthritis and asthma.
Eigenschaften
CAS-Nummer |
15037-74-8 |
|---|---|
Produktname |
Succinic acid, mono(1-(1-adamantyl)propyl) ester |
Molekularformel |
C17H26O4 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H26O4/c1-2-14(21-16(20)4-3-15(18)19)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,2-10H2,1H3,(H,18,19) |
InChI-Schlüssel |
KIUUQEXLYNUBTC-UHFFFAOYSA-N |
SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O |
Kanonische SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O |
Synonyme |
Succinic acid hydrogen 1-[1-(1-adamantyl)propyl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



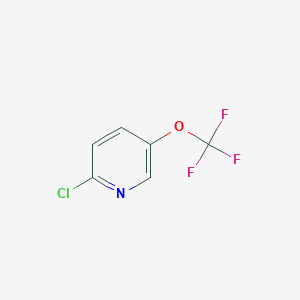
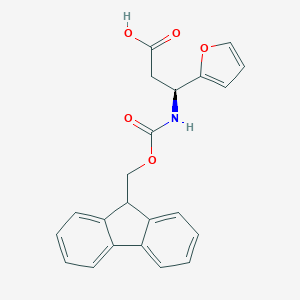
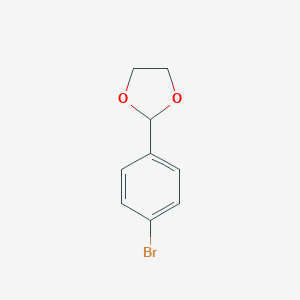
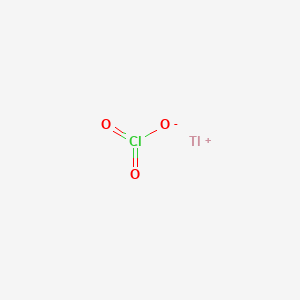

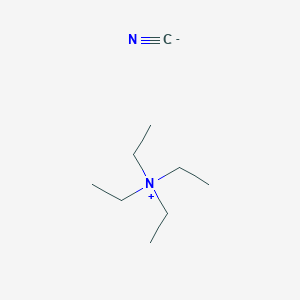

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)
